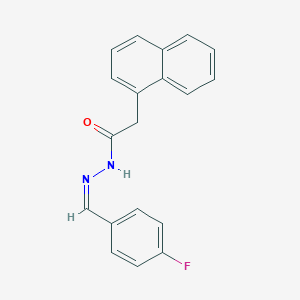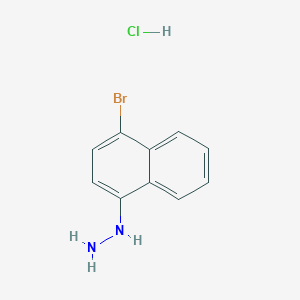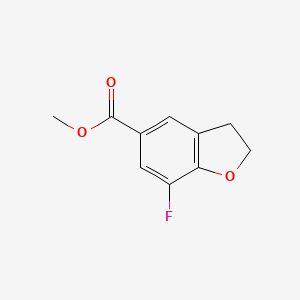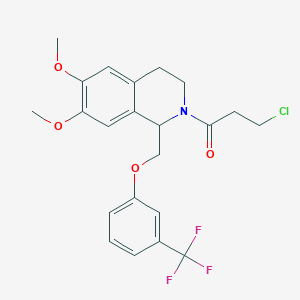![molecular formula C21H17ClN4O3S B2367911 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 941942-76-3](/img/structure/B2367911.png)
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Patent Indicators: The compound reflects the trends in pharmaceutical patents, indicating potential use in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. Synthesis methods and activities of similar compounds have been outlined in patents (Habernickel, 2002) Habernickel, 2002.
Photochemical Properties
- Photovoltaic Efficiency Modeling: Analogous compounds have been studied for their photochemical properties, indicating potential as photosensitizers in dye-sensitized solar cells (DSSCs). They show good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020) Mary et al., 2020.
Antibacterial Activity
- Potential Antibacterial Agents: A study on similar compounds has shown moderate to good activity against gram-positive and gram-negative bacteria. QSAR studies indicate that structural and physicochemical parameters influence their antibacterial properties (Desai et al., 2008) Desai et al., 2008.
Antitumor Activity
- Anticancer Properties: Derivatives of similar chemical structures have shown considerable antitumor activity against human tumor cell lines derived from various neoplastic diseases, suggesting potential anticancer applications (Yurttaş et al., 2015) Yurttaş et al., 2015.
Chemical Synthesis and Characterization
- Synthesis and Transformation: Studies on the synthesis and base-catalyzed ring transformation of related compounds provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Sápi et al., 1997) Sápi et al., 1997.
Anticonvulsant Activity
- Neurological Applications: Some derivatives have demonstrated anticonvulsant activity, particularly against seizures induced by maximal electroshock, indicating potential applications in neurology (Aktürk et al., 2002) Aktürk et al., 2002.
Antioxidant Activities
- Antioxidant Properties: New coumarin derivatives, sharing structural similarities, have been synthesized and found to exhibit significant antibacterial and antioxidant activities, suggesting possible use in therapies targeting oxidative stress (Hamdi et al., 2012) Hamdi et al., 2012.
Eigenschaften
IUPAC Name |
2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-6-8-14(22)9-7-13)25-26(21(19)28)11-17(27)24-15-4-3-5-16(10-15)29-2/h3-10H,11H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYJLKSBRRMCTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2,4-Dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![Tert-butyl 4-[(3-bromopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2367835.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2367837.png)



![(2-Chloro-6-fluorophenyl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2367844.png)


![3-(4-Fluorophenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2367849.png)
